3-Pyridinecarboxamide, N-(2-pyridinylmethyl)-4-(trifluoromethyl)-
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Overview
Description
3-Pyridinecarboxamide, N-(2-pyridinylmethyl)-4-(trifluoromethyl)- is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s chemical stability and bioavailability, making it a valuable component in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(2-pyridinylmethyl)-4-(trifluoromethyl)- typically involves the reaction of 3-pyridinecarboxamide with a trifluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction temperature and time are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and real-time monitoring systems helps in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N-(2-pyridinylmethyl)-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Pyridinecarboxamide, N-(2-pyridinylmethyl)-4-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-(2-pyridinylmethyl)-4-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Methyl-2-pyridinyl)-6-(trifluoromethyl)-3-pyridinecarboxamide
- N-(5-Methyl-2-pyridinyl)-6-(trifluoromethyl)-3-pyridinecarboxamide
Uniqueness
3-Pyridinecarboxamide, N-(2-pyridinylmethyl)-4-(trifluoromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 4-position of the pyridine ring enhances its stability and bioavailability compared to similar compounds .
Properties
CAS No. |
164149-37-5 |
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Molecular Formula |
C13H10F3N3O |
Molecular Weight |
281.23 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)11-4-6-17-8-10(11)12(20)19-7-9-3-1-2-5-18-9/h1-6,8H,7H2,(H,19,20) |
InChI Key |
KUYKWCUVWMJAFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C=CN=C2)C(F)(F)F |
Origin of Product |
United States |
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